molecular formula C10H13F2NO B1526470 4-(Tert-butoxy)-3,5-difluoroaniline CAS No. 942615-17-0

4-(Tert-butoxy)-3,5-difluoroaniline

Cat. No. B1526470
CAS RN: 942615-17-0
M. Wt: 201.21 g/mol
InChI Key: BZMSLVLTMSIYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butoxy compounds are generally used in synthetic organic chemistry . They are often used as precursors or intermediates in the synthesis of more complex organic compounds .


Synthesis Analysis

Tert-butoxy compounds can be synthesized using various methods. For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of tert-butoxy compounds can be analyzed using techniques like X-ray diffraction . The structure of the compound can influence its physical and chemical properties, as well as its reactivity.


Chemical Reactions Analysis

Tert-butoxy compounds can participate in various chemical reactions. For example, they can be used in the reduction of organic compounds . The reactivity of these compounds can be influenced by factors like the presence of other functional groups in the molecule.

Safety And Hazards

Tert-butoxy compounds can pose various safety hazards. For example, they can be flammable and cause serious eye irritation . It’s important to handle these compounds with care and use appropriate safety measures.

Future Directions

Tert-butoxy compounds have large applications in synthetic organic chemistry and can serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . Their diverse biological activities make them attractive for drug discovery .

properties

IUPAC Name

3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-10(2,3)14-9-7(11)4-6(13)5-8(9)12/h4-5H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMSLVLTMSIYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxy)-3,5-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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